molecular formula C19H24N4O2 B6462301 2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine CAS No. 2549009-73-4

2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine

Cat. No.: B6462301
CAS No.: 2549009-73-4
M. Wt: 340.4 g/mol
InChI Key: DWOBNOYGURMYQN-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a synthetic organic compound. It features a pyridine ring substituted at the 2-position by a cyclopentyloxy group and at the 5-position by an azetidine-1-carbonyl group. The azetidine moiety is further substituted by a pyrazole ring at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves multi-step organic reactions:

  • Formation of the cyclopentyloxy group: : Cyclopentanol is reacted with a suitable base, such as sodium hydride, followed by treatment with 2-chloropyridine to form 2-(cyclopentyloxy)pyridine.

  • Formation of the azetidine-1-carbonyl group: : 3-(4-methyl-1H-pyrazol-1-yl)methylazetidine can be synthesized through a ring-closing reaction of a dihaloalkane with a suitable amine.

  • Final coupling: : The final step involves coupling 2-(cyclopentyloxy)pyridine with 3-(4-methyl-1H-pyrazol-1-yl)methylazetidine under conditions such as palladium-catalyzed cross-coupling.

Industrial Production Methods: Scaling up this compound for industrial production would involve optimizing reaction conditions for yield and purity. Typically, this would be achieved through continuous flow chemistry and using more efficient catalysts or solvents.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation at the pyrazole ring.

  • Reduction: : Possible at the azetidine carbonyl group.

  • Substitution: : The pyridine ring allows for further substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : KMnO₄ or H₂O₂ under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst.

  • Substitution: : Electrophiles such as halogens can react under Friedel-Crafts conditions.

Major Products:
  • Oxidation Products: : Formation of ketones or carboxylic acids.

  • Reduction Products: : Alcohols or alkanes.

  • Substitution Products: : Halo or alkyl substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Reaction Intermediates: : This compound serves as a valuable intermediate for the synthesis of more complex molecules.

Biology:
  • Ligand Studies: : Can be used in ligand-binding assays to explore interactions with proteins or enzymes.

Medicine:
  • Pharmaceutical Research: : Its structural motifs are frequently present in drug candidates, making it a subject of medicinal chemistry studies.

Industry:
  • Material Science: : Utilized in the synthesis of materials with unique electronic or mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes or receptor proteins with affinity for the pyridine, pyrazole, or azetidine functionalities.

  • Pathways: : Inhibition or activation of biochemical pathways relevant to its binding target.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(cyclohexyloxy)pyridine: : Differs in the alkyloxy substitution.

  • 5-{3-[(4-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}pyridine: : Substitution of pyrazole with imidazole.

  • 2-(cyclopentyloxy)-5-(azetidine-1-carbonyl)pyridine: : Lacks the methylpyrazole group.

Uniqueness: 2-(cyclopentyloxy)-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyridine stands out due to its specific substitution pattern, which allows for unique interactions with molecular targets and can lead to novel biological or chemical properties.

There you have it—quite a journey from molecule to mechanisms! Anything else on your mind?

Properties

IUPAC Name

(6-cyclopentyloxypyridin-3-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-8-21-23(10-14)13-15-11-22(12-15)19(24)16-6-7-18(20-9-16)25-17-4-2-3-5-17/h6-10,15,17H,2-5,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOBNOYGURMYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CN=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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